1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
Overview
Description
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is a chemical compound . It is similar to 2,6-Dichloroiodobenzene, also known as 1,3-dichloro-2-iodobenzene, which is a halo-substituted benzene .
Synthesis Analysis
The synthesis of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene can be achieved from Nitromethane and 2,6-Dichlorobenzaldehyde . The detailed mechanism involves the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is C6H3Cl2NO2 . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is 192.000 .Scientific Research Applications
Anion Transport Enhancement
1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing substituents like nitro groups, exhibit significant increases in anion transport activity. This modification can lead to a 789-fold increase in anionophoric activity, demonstrating the potential of such compounds in enhancing ion transport mechanisms (Chen-Chen Peng et al., 2016).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structures of compounds similar to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene. These studies reveal insights into the molecular geometry and interactions within such structures, providing a basis for understanding their chemical behavior and potential applications (M. Medjroubi et al., 2017).
Catalytic Applications
In a study involving palladium complex and potassium carbonate, it was found that mono- and di-nitroaromatic compounds can undergo reductive carbonylation, yielding urethans. This showcases the catalytic potential of compounds related to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene in chemical synthesis (N. P. Reddy et al., 1994).
Novel Synthesis Pathways
Research demonstrates the utility of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene in synthesizing novel compounds. For instance, the reaction involving benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, in the presence of a catalyst, led to the production of pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives (L. Moradi et al., 2014).
Molecular Modification and Analysis
The modification of benzene derivatives by introducing nitro and other substituents allows for a deeper understanding of molecular interactions and properties. Such studies contribute to the broader knowledge of chemical properties and potential applications of these compounds in various scientific domains (H. Fun et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHQIKJDIOBEC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259978 | |
Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene | |
CAS RN |
52287-52-2, 22482-43-5 | |
Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52287-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-(2-nitroethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022482435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22482-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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